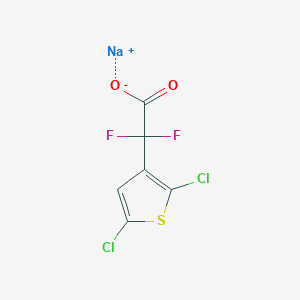

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a chemical compound that has been the subject of various research studies due to its potential applications in organic synthesis and its relevance in environmental science. The compound is related to sodium chlorodifluoroacetate (ClCF2CO2Na) and sodium monofluoroacetate (compound 1080), which have been used in the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophenes and in ecotoxicological evaluations, respectively .

Synthesis Analysis

The synthesis of related difluorinated thiophene derivatives has been achieved using sodium chlorodifluoroacetate as a starting material. This process involves the generation of difluorocarbene, which is then reacted with a thiolate to form the desired (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophene derivatives through intramolecular nucleophilic addition to functional groups such as ketones, cyano, or esters . Another study reports the synthesis of 2,2-difluoro-3H-benzothiophen-3-ol via a difluorocarbene insertion reaction, highlighting the simplicity of the method and the potential for further derivatization of these difluoro compounds .

Molecular Structure Analysis

The molecular structure of sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is not directly discussed in the provided papers. However, the structure of related compounds synthesized in the studies suggests that the difluorocarbene moiety plays a crucial role in the formation of the difluorinated thiophene ring system. The presence of fluorine atoms is known to significantly affect the chemical properties of these molecules due to their high electronegativity and the strong carbon-fluorine bond .

Chemical Reactions Analysis

The chemical reactivity of sodium chlorodifluoroacetate, a related compound, has been explored in the context of synthesizing difluorinated heterocycles. The insertion of difluorocarbene into other molecules to create new carbon-fluorine bonds is a key reaction in this context . Additionally, sodium has been used to promote Claisen ester condensations in the synthesis of various perfluoroalkanecarboxylate esters, demonstrating the versatility of sodium in facilitating carbon-carbon bond formation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate are not detailed in the provided papers, the properties of structurally similar compounds can be inferred. For instance, sodium monofluoroacetate has been shown to have a high biodegradation rate and low bioaccumulation potential, suggesting that it is unlikely to produce deleterious effects on aquatic organisms . The presence of difluoro groups in these compounds is likely to influence their physical properties, such as boiling points and solubility, as well as their chemical reactivity.

Scientific Research Applications

Sodium-Promoted Claisen Ester Condensations

Sodium has been instrumental in promoting Claisen ester condensation reactions. In a study, sodium was utilized to promote the condensation of ethyl trifluoroacetate and ethyl acetate, resulting in ethyl γγγ-trifluoroacetoacetate and subsequently 1,1,1-trifluoroacetone through acidic hydrolysis. The role of sodium in these reactions, including those involving perfluoroesters, highlights its importance in organic synthesis (Burdon & McLoughlin, 1964).

Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a general reducing agent used for reductive amination of aldehydes and ketones. It exhibits a wide scope, including aliphatic and aromatic aldehydes, as well as primary and secondary amines. Its efficiency in the presence of acid-sensitive functional groups makes it a versatile reagent in organic chemistry (Abdel-Magid et al., 1996).

Synthesis of 2,2-Difluoro-3H-Benzothiophen-3-ol

A recent study reported an efficient synthesis of 2,2-difluoro-3H-benzothiophen-3-ol using sodium chlorodifluoroacetate (SCDA). This synthesis approach is simple and offers potential access to challenging synthetic building blocks for further chemical elaboration, demonstrating the adaptability of sodium compounds in complex organic syntheses (Rodrigues et al., 2019).

Use in Sodium Fluoroacetate Studies

Studies involving sodium fluoroacetate, a potent pesticide, have been conducted to understand its environmental impact and toxicity. These studies contribute to our understanding of the ecological and biological impacts of sodium-based compounds (Zurita et al., 2007).

Sodium Perfluoroalkane Carboxylates in Organic Chemistry

Sodium trifluoroacetate has been used as a source of trifluoromethyl groups in various organic compounds. This demonstrates the role of sodium compounds in facilitating complex chemical transformations, highlighting their versatility in organic synthesis (Carr et al., 1988).

properties

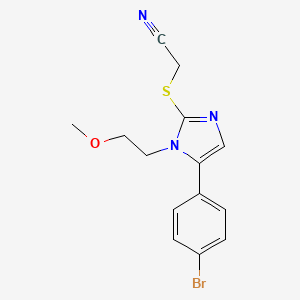

IUPAC Name |

sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S.Na/c7-3-1-2(4(8)13-3)6(9,10)5(11)12;/h1H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUONRHUSRJKJBA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(C(=O)[O-])(F)F)Cl)Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2519297.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2519300.png)

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)